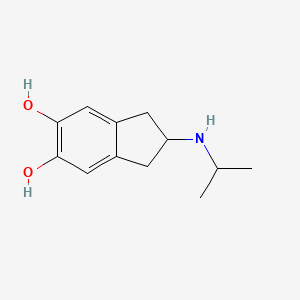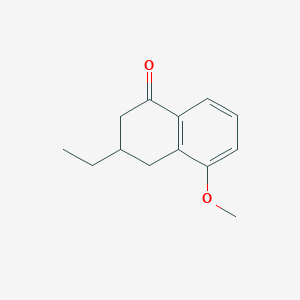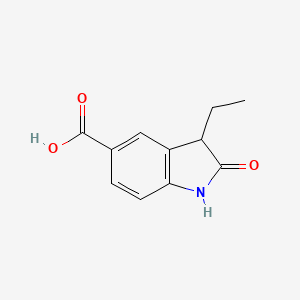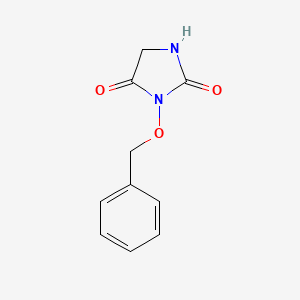
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is an organic compound that features both an azepane ring and a furan ring The azepane ring is a seven-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions typically include:
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol
Substitution: Various substituted azepane derivatives
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the furan ring can participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Morpholin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a morpholine ring instead of the azepane ring.
Uniqueness
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is unique due to the presence of the seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This uniqueness can influence its reactivity and interactions with biological targets.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(azepan-2-yl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 |
InChIキー |
ZXAFFBXMXPQGPF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)






![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)


![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)

